molecular formula C16H12ClN3O2 B11160048 N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11160048
M. Wt: 313.74 g/mol
InChI Key: FYCYHKKKMQTREA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a chloro substituent at the 6-position and an acetylphenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core. The chloro substituent can be introduced via halogenation reactions, and the acetylphenyl group can be attached through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including anticancer, antifungal, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Chloro-substituted imidazo[1,2-a]pyridines: Compounds with chloro substituents at different positions on the imidazo[1,2-a]pyridine core.

    Acetylphenyl derivatives: Compounds with acetylphenyl groups attached to various heterocyclic cores

Uniqueness

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity. The presence of both the chloro and acetylphenyl groups enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c1-10(21)11-2-5-13(6-3-11)18-16(22)14-9-20-8-12(17)4-7-15(20)19-14/h2-9H,1H3,(H,18,22)

InChI Key

FYCYHKKKMQTREA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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